4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide
Description
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a benzenesulfonamide moiety
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-3-22(4-2)26(24,25)18-11-9-17(10-12-18)23-14-13-19(21-23)15-5-7-16(20)8-6-15/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJDTSHOFUFCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the benzenesulfonamide moiety: This is usually done by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamide groups.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide
- 4-[5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide
- 4-[5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide
Uniqueness
The uniqueness of 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
